L-Idose-13C-1 is a carbon-13 isotopically labeled form of L-Idose, a hexose monosaccharide characterized by its aldehyde group, classifying it as an aldose. This compound is not naturally occurring but is synthesized for various scientific applications. L-Idose is a C-5 epimer of D-glucose, differing in the configuration of the hydroxyl groups at specific carbon atoms. The molecular formula for L-Idose-13C-1 is , with a molecular weight of 181.15 g/mol. The IUPAC name for this compound is (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(13C)hexanal .
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically require controlled temperatures and pH levels to maintain stability.
L-Idose-13C-1 serves as a substrate alternative to D-glucose in biological studies, particularly for measuring aldose reductase activity. This enzyme catalyzes the reduction of sugars to their corresponding alcohols, and L-idose's structural similarity to D-glucose allows for comparative studies on enzyme kinetics and inhibition. Research indicates that L-idose can be utilized effectively in pharmacokinetic studies due to its ability to mimic glucose while providing distinct metabolic pathways for analysis .
The synthesis of L-Idose-13C-1 involves incorporating the carbon-13 isotope into the L-Idose molecule through various methods:
Industrial production typically involves large-scale synthesis with precise control over reaction conditions to ensure high purity and yield.
L-Idose-13C-1 has diverse applications across multiple fields:
Interaction studies involving L-Idose-13C-1 focus on its behavior in metabolic pathways and its interaction with enzymes like aldose reductase. These studies highlight its potential as a tracer that provides insights into enzyme kinetics and substrate specificity compared to D-glucose. The unique carbon labeling allows researchers to monitor its incorporation into metabolic processes effectively .
L-Idose-13C-1 can be compared with other similar hexoses, particularly those that are also carbon-labeled. The following compounds are notable:
Compound | Description | Unique Features |
---|---|---|
D-Idose | C-5 epimer of D-glucose; non-labeled form | Naturally occurring; lacks isotopic labeling |
D-Gulose | Another hexose; differs in hydroxyl group positions | Not labeled; used in metabolic studies |
D-Talose | Rare sugar; similar structure | Non-labeled; used in specific biochemical contexts |
L-Galactose | C-4 epimer of glucose; structurally similar | Non-labeled; involved in lactose metabolism |
L-Gulose | C-2 epimer of glucose; structurally similar | Non-labeled; less common than other hexoses |
The uniqueness of L-Idose-13C-1 lies primarily in its carbon-13 labeling, which enhances sensitivity and accuracy in scientific research applications compared to its non-labeled counterparts. This labeling enables precise tracking within metabolic pathways, making it invaluable for studying drug development and metabolic processes .
The synthesis of L-Idose-13C-1 from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose represents one of the most established approaches for accessing this rare carbon-13 labeled sugar derivative [8] [11]. This methodology exploits the configurational inversion at carbon-5 of the readily available glucose derivative to generate the desired L-idose configuration [11] [14].
The foundational approach involves the conversion of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose through selective oxidation at carbon-6 followed by stereoselective reduction [4] [6]. King-Morris and colleagues demonstrated that 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose serves as an effective precursor for the preparation of L-6-13C-idose through cyanohydrin reduction protocols [4]. The addition of potassium-13C-cyanide at pH 6.8 for 5 minutes to this aldehyde precursor yields both D-gluco and L-ido cyanohydrins that can be readily reduced with hydrogen gas and palladium-barium sulfate catalyst [4].
Starting Material | Reaction Conditions | Product Yield | Selectivity |
---|---|---|---|
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose | K13CN, pH 6.8, 5 min | L-ido cyanohydrin: 35% | L-ido:D-gluco = 35:65 |
L-ido cyanohydrin | H2/Pd-BaSO4 reduction | 1,2-O-isopropylidene-β-L-ido-hexodialdo-1,4-furanose | >95% conversion |
Protected L-ido aldehyde | NaBH4 reduction | L-6-13C-idose after deprotection | 89% overall |
The practical route described by Hung and colleagues involves a multi-step synthesis starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [8] [10]. Key transformations include stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-α-D-xylo-hex-5-enofuranose, regioselective protection of 6-deoxy-1,2-O-isopropylidene-β-L-idofuranose at oxygen-5, and epimerization of 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-β-L-idofuranose at carbon-3 [8].
An improved methodology developed by Canadian researchers demonstrates that 6-O-benzoyl-1,2-O-isopropylidene-3,5-di-O-p-toluenesulfonate derivatives can be converted to L-idose derivatives with enhanced efficiency [11]. This approach utilizes acetate ion-exchange resin treatment followed by catalytic deacylation and detosylation sequences, achieving yields of 89% for the conversion from mesylate intermediate to 1,2-O-isopropylidene-3-O-methylsulfonyl-β-L-idofuranose and 95% for the subsequent conversion to 1,2-O-isopropylidene-β-L-idofuranose [11].
Regioselective protection strategies are crucial for the successful synthesis of L-Idose-13C-1 derivatives with defined substitution patterns [15] [17] [18]. The development of orthogonal protecting group schemes enables selective manipulation of hydroxyl groups while preserving the carbon-13 label integrity throughout the synthetic sequence [15] [18].
Recent advances in regioselective protection have demonstrated the effectiveness of dibutyltin oxide for the selective protection of trans-diaxial 1,2-diols in L-iduronic acid derivatives [15] [18]. Treatment of glucosamine-iduronic acid disaccharides with dibutyltin oxide and benzoyl chloride at 70°C provides exclusive protection at the 2-O-position [15]. This methodology represents the first successful application of dibutyltin oxide to the regioselective protection of di-axial trans 2-O- or 3-O-positions of iduronic acid derivatives [15] [18].
The versatility of this protection strategy is demonstrated by the selective installation of various protecting groups including 9-fluorenylmethoxycarbonyl, 2,2,2-trichloroethoxycarbonyl, and benzoyl groups at the 2-O-position, while monochloroacetyl groups can be selectively installed at the 3-O-position [15] [18].
Protecting Group | Position | Removal Conditions | Selectivity | Reference |
---|---|---|---|---|
tert-Butyldiphenylsilyl | 6-O | TBAF, THF | >98% | [17] |
2-Naphthylmethylene acetal | 4-O, 6-O | p-Toluenesulfonic acid | >95% | [15] |
Benzoyl | 2-O | LiOH, aqueous THF | >90% | [15] |
Levulinoyl | Various | Hydrazine acetate | >95% | [18] |
The implementation of orthogonal protecting groups enables the synthesis of multiply protected L-idose derivatives suitable for complex oligosaccharide assembly [17] [18]. Hung and colleagues developed protecting group strategies that allow functional group manipulations while maintaining complete control over stereochemistry [17]. These approaches utilize tert-butyldiphenylsilyl groups at 6-O-positions, 2-naphthylmethyl groups at 4-O-positions, and p-bromobenzyl groups at 3-O-positions to confer exclusive α-stereoselectivity in glycosylation reactions [17].
Advanced protection strategies incorporate site-selective functionalization protocols that enable the preparation of strategically protected building blocks from core disaccharides [15]. The use of zinc iodide and trimethyl(phenylthio)silane for thioglycoside formation, followed by global deacetylation and selective acetal protection, provides access to versatile synthetic intermediates [15]. Subsequent benzylation using silver oxide and benzyl bromide in dichloromethane-dimethylformamide generates valuable intermediates in significantly fewer steps compared to traditional approaches [15].
Stereoselective hydrogenation and epimerization represent critical transformations for the synthesis of L-Idose-13C-1 with precise stereochemical control [19] [20] [21] [22]. These methodologies enable the conversion of readily available precursors into the desired L-idose configuration while maintaining the carbon-13 isotopic label [4] [22].
The development of adaptive catalytic systems has revolutionized stereoselective hydrogenation protocols for idose synthesis [21]. Ruthenium nanoparticles immobilized on tertiary amine-functionalized polymer-grafted silica demonstrate remarkable selectivity control in response to gas composition [21]. Under hydrogen atmosphere, rapid hydrogenation of carbon-carbon double bonds and aromatic rings occurs with initial rate constants of 1.18 h⁻¹, followed by carbonyl group hydrogenation at 0.22 h⁻¹ [21]. However, in the presence of hydrogen-carbon dioxide mixtures, double bond and furan ring hydrogenation proceed at reduced rates of 0.31 h⁻¹, while carbonyl hydrogenation is almost completely suppressed with rate constants of 0.02 h⁻¹ [21].
Molybdate-catalyzed epimerization protocols provide efficient access to carbon-2 epimeric aldoses and have been successfully applied to L-idose synthesis [22]. The epimerization of aldoheptoses having D-arabino configuration at carbon atoms C-4, C-5, and C-6 proceeds with varying degrees of conversion depending on the starting material [22]. The conversion efficiency increases in the order D-glycero-D-galactoheptose < D-glycero-D-taloheptose < D-glycero-D-guloheptose < D-glycero-D-idoheptose [22].
King-Morris and colleagues demonstrated that molybdate epimerization of D-6-13C-glucose and L-6-13C-idose yields the corresponding mannose and gulose derivatives respectively [4]. This transformation provides access to multiple carbon-13 labeled aldohexoses from a single synthetic precursor while maintaining isotopic integrity [4].
Recent developments in radical-mediated axial-to-equatorial epimerization offer complementary approaches for idose synthesis [19]. The use of tetrabutylammonium decatungstate as catalyst with 4,4'-dimethoxy diphenyl disulfide and tetrabutylammonium dibutyl phosphate under near-ultraviolet light irradiation enables selective carbon-4 epimerization [19]. This methodology demonstrates particular effectiveness for the synthesis of D-anhydroidose from D-anhydromannose in 60% yield through sequential epimerization at both carbon-3 and carbon-4 positions [19].
Epimerization Method | Catalyst System | Reaction Conditions | Product Yield | Selectivity |
---|---|---|---|---|
Molybdate-catalyzed | Sodium molybdate | pH 7.5, 60°C | 65-85% | C-2 selective |
Radical-mediated | TBADT/disulfide | 390 nm LED, rt | 47-60% | Axial→equatorial |
Hydrogenation-based | Ru/Pd-BaSO4 | H2, atmospheric pressure | >95% | Stereoretentive |
The implementation of stereoselective protocols requires careful optimization of reaction parameters including temperature, pH, catalyst loading, and reaction time [19] [20] [22]. Temperature effects on anomeric selectivity demonstrate that increasing reaction temperature from 0°C to 35°C can improve α/β ratios from 1:1 to 30:1 in glycosylation reactions [32]. However, optimal conditions vary significantly depending on the specific substrate and desired stereochemical outcome [32].
The purification and characterization of L-Idose-13C-1 presents unique challenges due to the presence of the carbon-13 isotope and the inherent instability of idose derivatives [24] [25] [26] [29]. Advanced analytical techniques and specialized purification protocols are essential for obtaining pure, well-characterized products suitable for biological and chemical applications [24] [26] [27].
High-performance liquid chromatography represents the primary method for purification of carbon-13 labeled idose derivatives [24] [29]. Acket and colleagues developed a liquid chromatography-high resolution mass spectrometry method for analyzing isotopomer distributions of free sugars labeled with carbon-13 without derivatization procedures [24]. This approach demonstrates superior sensitivity, reproducibility, and accuracy compared to previous methods for determining isotopic enrichments [24].
The purification of carbon-13 labeled levoglucosan on gram scale has been achieved using silica gel chromatography [29]. Alexander and colleagues demonstrated that 2-chloro-1,3-dimethylimidazolinium chloride selectively activates the anomeric carbon toward substitution reactions, enabling smooth conversion to anhydroglucose derivatives [29]. Purification by chromatography on silica gel provides the labeled product in good yield on large scale [29].
Two-dimensional double-quantum-coherence spectroscopy obtained through INADEQUATE mode enables precise identification of directly coupling carbon pairs [25] [26]. This technique allows complete assignment of carbon backbone connectivity and facilitates structural confirmation of synthetic products [25]. The enhanced sensitivity achieved with uniformly carbon-13 labeled compounds enables detection at sub-milligram quantities [25].
High-resolution mass spectrometry provides essential confirmation of molecular composition and isotopic incorporation in carbon-13 labeled idose derivatives [24] [28] [30]. The use of stable isotope-labeled internal standards increases reproducibility and accuracy, particularly when introduced early in sample preparation [28]. Multiple isotope labels should be incorporated to avoid confounding from naturally occurring isotopes [28].
Electrospray ionization mass spectrometry enables sensitive detection of carbon-13 labeled sugars with molecular ion peaks shifted by the appropriate mass increment [24] [30]. Stable isotope labeling by carbon-13 in bacterial culture systems has been validated for the production of completely labeled compounds, with mass spectral confirmation showing complete isotopic incorporation [30].
Analytical Method | Detection Limit | Precision | Isotopic Purity | Application |
---|---|---|---|---|
LC-HRMS | 10 ng/mL | ±2% | >99% | Quantitative analysis |
13C NMR | 100 μg | ±1 ppm | >98% | Structural confirmation |
ESI-MS | 1 ng/mL | ±5% | >99% | Molecular weight verification |
HPLC-UV | 50 ng/mL | ±3% | N/A | Purity assessment |
The evaluation of carbon-13 labeled compounds requires comprehensive analytical characterization including chemical shift determination, coupling constant measurement, and isotopic enrichment assessment [25] [26] [27]. Fairweather and colleagues demonstrated that 100 micrograms of uniformly carbon-13 labeled polysaccharide products provide sufficient material for both liquid and solid-state carbon-13 nuclear magnetic resonance analyses [26]. This methodology proves at least 100 times more sensitive than analyses of non-enriched polysaccharides [26].